2-(Hydroxymethyl)terephthalic acid

MOF synthesis polymer chemistry quality control

2-(Hydroxymethyl)terephthalic acid (CAS 23405‑34‑7, C₉H₈O₅) is a heterobifunctional aromatic linker that combines two para‑carboxylic acid groups with a single aromatic hydroxymethyl (–CH₂OH) substituent. Commercially available at 98% purity , it serves both as a metal‑organic framework (MOF) precursor ligand and as an AB‑type monomer for condensation polyesters.

Molecular Formula C9H8O5
Molecular Weight 196.16 g/mol
Cat. No. B12496726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)terephthalic acid
Molecular FormulaC9H8O5
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)CO)C(=O)O
InChIInChI=1S/C9H8O5/c10-4-6-3-5(8(11)12)1-2-7(6)9(13)14/h1-3,10H,4H2,(H,11,12)(H,13,14)
InChIKeyVXDNPRHLFXHOKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Hydroxymethyl)terephthalic Acid: A Dual‑Function Terephthalic Acid Derivative for MOFs and Polyesters


2-(Hydroxymethyl)terephthalic acid (CAS 23405‑34‑7, C₉H₈O₅) is a heterobifunctional aromatic linker that combines two para‑carboxylic acid groups with a single aromatic hydroxymethyl (–CH₂OH) substituent. Commercially available at 98% purity , it serves both as a metal‑organic framework (MOF) precursor ligand and as an AB‑type monomer for condensation polyesters . Its unique architecture—positioning the reactive hydroxymethyl group ortho to one carboxyl—enables chemistries that are inaccessible to the widely used unsubstituted terephthalic acid or the hydroxylated analogues 2‑hydroxyterephthalic acid and 2,5‑dihydroxyterephthalic acid (DHTA).

Why Terephthalic Acid, 2‑Hydroxyterephthalic Acid, and DHTA Cannot Replace 2‑(Hydroxymethyl)terephthalic Acid


Terephthalic acid, 2‑hydroxyterephthalic acid, and 2,5‑dihydroxyterephthalic acid (DHTA) are the most common structurally related comparators, yet substituting any of them for 2‑(hydroxymethyl)terephthalic acid results in fundamentally different reactivity, coordination geometry, and polymer architecture. Terephthalic acid lacks a pendant reactive group, precluding single‑component AB polycondensation. The phenolic –OH in 2‑hydroxyterephthalic acid participates in metal coordination [1] rather than esterification, while DHTA’s symmetric bis‑phenol structure directs predictable one‑dimensional MOF channels (e.g., MOF‑74) [1][2]. In contrast, the –CH₂OH group in 2‑(hydroxymethyl)terephthalic acid is a primary alcohol capable of both esterification and hydrogen‑bonding without directly chelating metals, creating a distinct functional profile that is quantified below.

Quantitative Differentiation of 2‑(Hydroxymethyl)terephthalic Acid versus Closest Analogs


Purity Benchmarking: 98% Lot‑Traced Supply of 2‑(Hydroxymethyl)terephthalic Acid

Independent suppliers report a standard purity of 98% for 2‑(hydroxymethyl)terephthalic acid , accompanied by batch‑specific QC documentation (NMR, HPLC, GC) . In contrast, industrial‑grade terephthalic acid is typically supplied at ≥99% purity but contains impurities (e.g., 4‑carboxybenzaldehyde) that interfere with MOF crystallization [1]; 2‑hydroxyterephthalic acid and DHTA are often sold at ≥97% purity without standardized MOF‑grade certification. The 98% specification with multi‑method QC for 2‑(hydroxymethyl)terephthalic acid thus provides a reproducible starting point for coordination and polymerization studies.

MOF synthesis polymer chemistry quality control

Thermal Behavior: Depressed Melting Point Relative to Terephthalic Acid and DHTA

2‑(Hydroxymethyl)terephthalic acid exhibits a melting point of approximately 34–38 °C , dramatically lower than the sublimation temperature of terephthalic acid (>300 °C without melting) and the >300 °C melting point of DHTA [1]. The low‑temperature fluidity of the target compound enables solvent‑free melt polycondensation at moderate temperatures, reducing energy input and thermal degradation side reactions that plague the processing of high‑melting aromatic diacids.

thermal analysis processability polymer synthesis

Monomer Architecture: AB‑Type Self‑Condensation Capability versus AA/BB Systems

2‑(Hydroxymethyl)terephthalic acid possesses one carboxylic acid and one hydroxymethyl group on the same aromatic ring, enabling direct self‑polycondensation as an AB monomer to form hyperbranched or linear polyesters . Terephthalic acid requires an external diol co‑monomer (AA + BB system), and 2‑hydroxyterephthalic acid’s phenolic –OH does not undergo efficient polyesterification. This intrinsic AB architecture simplifies stoichiometric control and permits the synthesis of homopolyesters with pendant –COOH functionality for post‑polymerization modification.

polyester synthesis AB monomer self-condensation

MOF Linker Functionality: Hydroxymethyl as a Non‑Coordinating Hydrogen‑Bond Donor

In MOF synthesis, the –CH₂OH group of 2‑(hydroxymethyl)terephthalic acid serves as a hydrogen‑bond donor without directly coordinating metal nodes, contrasting with the metal‑chelating phenolic –OH groups of 2‑hydroxyterephthalic acid and DHTA [1]. The well‑established use of 5‑(hydroxymethyl)isophthalic acid (H₂HIPA)—the regioisomeric analog—demonstrates that hydroxymethyl‑functionalized benzenedicarboxylic acids generate 3D semiconducting MOFs with the –CH₂OH group acting as a structure‑directing hydrogen‑bond donor [2][3]. By analogy, 2‑(hydroxymethyl)terephthalic acid is expected to yield MOFs with pore environments distinct from the rigid 1D channels of DHTA‑based MOF‑74, enabling tailored host–guest interactions and altered electronic properties.

metal-organic frameworks linker design hydrogen bonding

High‑Value Application Scenarios for 2‑(Hydroxymethyl)terephthalic Acid


Single‑Component Hyperbranched Polyester Synthesis

Researchers requiring well‑defined hyperbranched or linear polyesters with pendant carboxylic acid functionality can use 2‑(hydroxymethyl)terephthalic acid as a self‑condensing AB monomer . Unlike AA/BB terephthalic acid/diol systems, this monomer eliminates stoichiometric imbalance, ensuring reproducible molecular weight build‑up. The resulting COOH‑rich polyesters are suitable for post‑functionalization, drug conjugation, or as hydrophilic coating precursors.

MOF Pore‑Wall Engineering via Non‑Coordinating Hydroxymethyl Groups

For MOF researchers designing frameworks with open metal sites and hydrogen‑bond‑functionalized pore channels, 2‑(hydroxymethyl)terephthalic acid provides a linker where the –CH₂OH group remains available for host–guest interactions without competing for metal coordination [1][2]. This contrasts with DHTA, where both phenolic –OH groups are consumed in metal binding. The resulting MOFs may exhibit enhanced selectivity in gas separation, sensing, or catalytic transformations that exploit the hydroxymethyl‑lined pores.

Low‑Temperature Melt Polycondensation Processing

Process engineers seeking to reduce energy consumption and thermal degradation during polyester manufacture can exploit the unusually low melting point (34–38 °C) of 2‑(hydroxymethyl)terephthalic acid . Solvent‑free melt polycondensation at moderate temperatures (e.g., 150–200 °C) is feasible, avoiding the high‑temperature (>280 °C) requirements of terephthalic acid‑based PET synthesis and minimizing side reactions such as diethylene glycol formation.

Biologically Active Terephthalic Acid Derivative Screening

Medicinal chemistry groups exploring terephthalic acid derivatives for biological activity have identified that structurally related compounds exhibit differentiation‑inducing activity on HL‑60 leukemia cells [3]. While direct data for 2‑(hydroxymethyl)terephthalic acid are limited, the compound has been indexed in bioactivity databases (BindingDB), suggesting its inclusion in screening libraries as a candidate for glycine hydroxymethyltransferase inhibition or related targets [4].

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